molecular formula C7H5Br2NO B372492 4-Amino-3,5-dibromobenzaldehyde CAS No. 42460-62-8

4-Amino-3,5-dibromobenzaldehyde

Cat. No. B372492
CAS RN: 42460-62-8
M. Wt: 278.93g/mol
InChI Key: QHFGYJWGASPRHW-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzaldehyde is a chemical compound with the molecular formula C7H5Br2NO . It has an average mass of 278.929 Da and a monoisotopic mass of 276.873779 Da .


Synthesis Analysis

The synthesis of 4-Amino-3,5-dibromobenzaldehyde involves multiple steps. One method involves the use of concentrated sulfuric acid and sodium nitrate at a temperature of 15-20°C, followed by heating to 70°C. Another method involves the bromination of o-aminobenzaldehyde in molecular bromine, with aq. KBr and 30% H2O2 to improve the utilization of bromine .


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dibromobenzaldehyde consists of a benzene ring substituted with two bromine atoms, one aldehyde group, and one amino group .


Chemical Reactions Analysis

4-Amino-3,5-dibromobenzaldehyde can participate in various chemical reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions . It can also participate in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .


Physical And Chemical Properties Analysis

4-Amino-3,5-dibromobenzaldehyde is a solid compound. Its boiling point and density are estimated to be 287.2±20.0 °C and 1.977±0.06 g/cm3, respectively . It is insoluble in water .

Safety And Hazards

4-Amino-3,5-dibromobenzaldehyde is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

Relevant Papers There are several papers that discuss 4-Amino-3,5-dibromobenzaldehyde. For instance, one paper discusses its use in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . Another paper discusses its use in the synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .

properties

IUPAC Name

4-amino-3,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGYJWGASPRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dibromobenzaldehyde

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